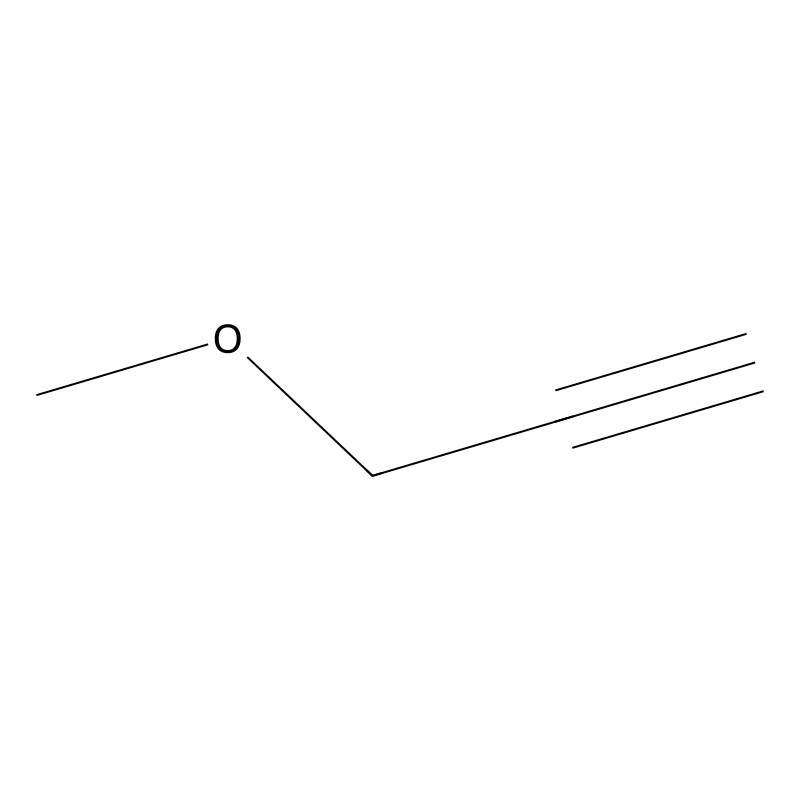

Methyl propargyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Methyl propargyl ether can act as a building block in organic synthesis, particularly in the creation of complex molecules. Its unique functional group, combining an ether and an alkyne moiety, allows for versatile transformations. For example, researchers have utilized methyl propargyl ether in the synthesis of various heterocyclic compounds, which are essential components in pharmaceuticals and functional materials [Source: Sigma-Aldrich product page on Methyl propargyl ether, ].

Methyl propargyl ether is an organic compound with the chemical formula C₄H₆O. It consists of a propargyl group (an alkyne functional group) attached to a methoxy group. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, and serves as an important intermediate in organic synthesis. Methyl propargyl ether is a colorless liquid that is soluble in organic solvents and has applications in various

- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, where the propargyl moiety can be replaced by various nucleophiles, facilitated by Lewis and Brønsted acids as catalysts .

- Allylation Reactions: This compound can also be involved in allylation reactions, which are crucial for forming carbon-carbon bonds. For instance, when reacted with triallylborane, it forms complex boron-containing compounds .

- Cyclization Reactions: Methyl propargyl ether can participate in cyclization reactions leading to the formation of cyclic structures, often under catalytic conditions that promote carbocation formation .

Several methods exist for synthesizing methyl propargyl ether:

- Propargylic Substitution: The most common method involves the reaction of propargylic alcohols with methanol in the presence of acid catalysts. This process typically yields methyl propargyl ether efficiently .

- Base-Catalyzed Reactions: Base-catalyzed methods using strong bases like potassium carbonate or sodium hydride can also facilitate the formation of methyl propargyl ether from appropriate starting materials .

- Gold-Mediated Reactions: Recent advancements include gold-mediated synthesis strategies that provide a more efficient pathway to synthesize various propargylic ethers, including methyl propargyl ether .

Methyl propargyl ether has several applications in organic chemistry:

- Synthetic Intermediate: It serves as an important intermediate for synthesizing complex organic molecules, including pharmaceuticals and natural products.

- Catalysis: Due to its reactivity, it is often used in catalytic processes to form new carbon-carbon bonds.

- Research Tool: In chemical research, methyl propargyl ether is utilized to study reaction mechanisms and develop new synthetic methodologies.

Interaction studies involving methyl propargyl ether primarily focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable intermediates makes it a valuable subject for mechanistic studies. Research has shown that the presence of different catalysts can significantly influence the reaction pathways and yields when interacting with other reagents .

Methyl propargyl ether shares structural similarities with several other compounds that contain propargylic or alkyne functionalities. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Propargyl Ether | Propargylic Ether | Longer alkyl chain; different reactivity profile |

| Propyl Propargyl Ether | Propargylic Ether | Similar structure; varying solubility properties |

| Propargylic Alcohol | Alcohol | Hydroxyl group instead of methoxy; different reactivity |

| Phenyl Propargyl Ether | Aromatic Propargylic | Contains an aromatic ring; enhanced stability |

Methyl propargyl ether is unique due to its specific combination of alkyne and ether functionalities, which allows it to participate in a wide range of

XLogP3

Boiling Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant